1-Phenyl-3-(piperidin-4-yl)urea hydrochloride - 1233952-95-8

1-Phenyl-3-(piperidin-4-yl)urea hydrochloride

Catalog Number: EVT-1813836
CAS Number: 1233952-95-8
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Direct Coupling: The most straightforward method involves the reaction of phenyl isocyanate with 4-aminopiperidine in the presence of a base, followed by treatment with hydrochloric acid to obtain the hydrochloride salt [].
  • Multi-step Synthesis: Alternatively, the compound can be synthesized starting from commercially available materials like piperidin-4-one or 4-piperidine carboxylic acid, involving a series of protection, deprotection, and coupling reactions [, ].
Molecular Structure Analysis

X-ray crystallographic studies have been instrumental in elucidating the solid-state conformation of the molecule and confirming the relative stereochemistry of its derivatives [, ].

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom of the piperidine ring can be alkylated using alkyl halides or other alkylating agents to introduce diverse substituents on the piperidine nitrogen [, , , , , ].
  • Acylation: The same nitrogen atom can be acylated using acid chlorides or anhydrides to introduce acyl groups [, , ].
  • Urea Modification: The urea moiety itself can be further modified through reactions like alkylation or condensation reactions to generate diverse heterocyclic structures [, , , ].
Mechanism of Action
  • Inhibition of Soluble Epoxide Hydrolase (sEH): Derivatives with specific aryl and acyl substitutions on the urea core have shown potent inhibition of sEH, an enzyme involved in the metabolism of anti-inflammatory mediators [, ].
  • Antagonism of Neuropeptide Y (NPY) Y5 Receptor: Specific tetrahydrocarbazole derivatives built upon the urea scaffold have displayed selective antagonism of the NPY Y5 receptor, a target implicated in feeding behavior and appetite regulation [].
  • Inhibition of FMS-like Tyrosine Kinase 3 (FLT3): Pyrazolo[3,4-d]pyrimidine derivatives derived from the compound have shown potent FLT3 inhibition, suggesting potential applications in treating psoriasis and other FLT3-driven diseases [].
  • Antagonism of Urotensin-II Receptor: Certain derivatives of the compound, such as palosuran, act as potent and specific antagonists of the urotensin receptor, highlighting their potential in addressing renal ischemia and related diseases [].
Applications
  • Inflammatory Diseases: Derivatives have shown promise in preclinical models of inflammation by inhibiting sEH, leading to the development of potential therapeutics for conditions like hypertension, neuropathic pain, and neurodegeneration [, ].
  • Metabolic Disorders: The compound's derivatives have been explored for their potential in treating obesity and related metabolic disorders due to their interaction with the NPY Y5 receptor, which plays a role in regulating appetite and feeding behavior [].
  • Cancer: Derivatives exhibiting potent inhibition of FLT3 kinase hold promise for developing new treatments for FLT3-driven cancers, including acute myeloid leukemia (AML) [, ].
  • Renal Diseases: The compound's application in synthesizing urotensin receptor antagonists like palosuran opens avenues for developing treatments for renal ischemia and potentially other renal diseases [].
  • Psoriasis: The identification of potent FLT3 inhibitors derived from the compound presents an opportunity to develop new therapies for psoriasis, offering potential alternatives or additions to existing treatment options [].
  • Neurological Disorders: Derivatives of the compound with mixed NOP/μ-opioid receptor activity have been investigated for their analgesic properties and potential in managing pain, although further research is needed to fully understand their therapeutic profile and address potential side effects [].
  • Other Applications: Beyond its direct therapeutic applications, 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride and its derivatives have been explored for their antifungal activities []. Furthermore, it serves as a valuable tool compound in understanding the structure-activity relationships of various biological targets, providing insights into the molecular mechanisms of disease and guiding the development of more effective therapies.

1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)

  • Compound Description: TPPU is a potent and widely studied soluble epoxide hydrolase (sEH) inhibitor. It exhibits anti-inflammatory effects and shows promise in treating hypertension, neuropathic pain, and neurodegenerative diseases. Research on TPPU includes in vitro and in vivo metabolism studies, revealing its primary metabolic pathways as oxidation and amide hydrolysis. []
  • Relevance: TPPU shares a core 1-aryl-3-(piperidin-4-yl)urea structure with the target compound, 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride. The key structural difference lies in the acyl substituent on the piperidine nitrogen and the trifluoromethoxy group on the phenyl ring in TPPU. These modifications likely contribute to TPPU's potent sEH inhibitory activity. [, ]
  • Compound Description: This compound is a soluble epoxide hydrolase (sEH) inhibitor used as a comparison point for newer inhibitors like TPPU. []
  • Relevance: Similar to TPPU, this compound shares the core 1-substituted-3-(1-acylpiperidin-4-yl)urea structure with 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride. It differs in having an adamantyl group instead of a phenyl ring, and this bulky substituent is associated with less favorable pharmacokinetic properties compared to the aryl substituted TPPU. []

(1R)-2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl]-1-phenylethyl p-bromobenzoate

  • Compound Description: This compound is a brominated derivative of the potent opioid cis-β-hydroxy-3-methylfentanyl (ohmefentanyl). Its absolute configuration has been determined. []
  • Relevance: This compound contains a piperidine ring with an N-phenyl-N-propionyl substituent, similar to the urea-linked phenyl and propionyl groups found in 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride. Despite being part of a different chemical class (opioids), this shared structural motif highlights the importance of N-substitution on piperidine for biological activity. []

N-[(3R,4S)-1-[(2S)-2-(4-Bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide

  • Compound Description: This is another brominated derivative of the potent opioid cis-β-hydroxy-3-methylfentanyl (ohmefentanyl) with a defined absolute configuration. []
  • Relevance: Like the previous compound, it features an N-phenyl substituent on the piperidine ring, a motif shared with 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride. This reinforces the significance of N-aryl piperidine structures in various pharmacological contexts. []

3-[1-(6,7-Diethoxy-2-morpholinoquinazolin-4-yl)piperidin-4-yl]-1,6-dimethyl-2,4(1H,3H)-quinazolinedione hydrochloride (KF24345)

  • Compound Description: KF24345 is a novel anti-inflammatory agent that potentiates adenosine activity by inhibiting equilibrative nucleoside transporters (ENTs). It exhibits a higher affinity for the human ei transporter subtype compared to the es subtype and shows less species heterogeneity in its affinity for the es transporter compared to dipyridamole. []
  • Relevance: While structurally distinct from 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride in terms of its core scaffold, KF24345 shares the piperidin-4-yl substructure. This commonality highlights the importance of this moiety in medicinal chemistry, specifically for its potential to interact with biological targets like ENTs. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor with demonstrated efficacy against FLT3-ITD mutations and associated oncogenic mutations in AML. It displays promising in vitro and in vivo activity, including significant tumor growth suppression in a xenograft model. []
  • Relevance: Similar to 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride, CHMFL-FLT3-213 belongs to the 1-aryl-3-heterocyclic urea class of compounds. While the specific heterocycles differ, this structural similarity suggests a potential common binding mode or target for both compounds, although their biological activities are distinct. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

  • Compound Description: This compound is a potent FLT3 kinase inhibitor with significant antipsoriatic effects in a K14-VEGF transgenic mouse model. It demonstrates promising therapeutic potential for psoriasis treatment. []
  • Relevance: This compound shares the 1-aryl-3-(5-(tert-butyl)isoxazol-3-yl)urea scaffold with CHMFL-FLT3-213 and has a similar connection to 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride as a member of the 1-aryl-3-heterocyclic urea class. Again, the presence of the shared urea linker and aryl substituents despite different heterocyclic components suggests possible commonalities in their interactions with biological targets. [, ]

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1)

  • Compound Description: This compound serves as a lead compound in the development of FLT3 inhibitors for psoriasis treatment and displays moderate inhibitory activity against FLT3. []
  • Relevance: Similar to compounds 7 and 8, compound 1 belongs to the 1-aryl-3-aryl urea class of compounds. Its structural similarity to 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride lies in the presence of the central urea linker connecting two aryl groups. []

Furan-2-carboxylic acid (1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077)

  • Compound Description: OST-4077 is an orally active and selective human cathepsin K inhibitor. It effectively suppresses bone resorption, making it a potential therapeutic option for osteoporosis. []
  • Relevance: OST-4077 contains a piperidin-4-ylcarbamoyl moiety, which is structurally similar to the 1-Phenyl-3-(piperidin-4-yl)urea core of the target compound. This similarity highlights the versatility of the piperidine ring in medicinal chemistry and its utility in designing compounds with diverse biological activities. []

Properties

CAS Number

1233952-95-8

Product Name

1-Phenyl-3-(piperidin-4-yl)urea hydrochloride

IUPAC Name

1-phenyl-3-piperidin-4-ylurea;hydrochloride

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C12H17N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H

InChI Key

ODFHMUFOYVLRGY-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2.Cl

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.